1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one
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Overview
Description
1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a butyl group, a phenylpropanoyl group, and a trifluoromethyl group attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. The reaction is typically carried out under acidic or basic conditions to facilitate ring closure.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation of the pyrazole ring using butyl halides in the presence of a strong base such as sodium hydride.
Addition of the Phenylpropanoyl Group: The phenylpropanoyl group can be introduced through acylation using phenylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through the reaction of the pyrazole derivative with trifluoromethyl iodide in the presence of a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-butyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazol-5-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-butyl-1-(3-phenylpropanoyl)-5-methyl-4,5-dihydro-1H-pyrazol-5-ol: Contains a methyl group instead of a trifluoromethyl group, leading to variations in biological activity and applications.
Uniqueness
The presence of the trifluoromethyl group in 1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in drug discovery and development, as it may exhibit improved pharmacokinetic and pharmacodynamic profiles compared to similar compounds.
Properties
Molecular Formula |
C17H21F3N2O2 |
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Molecular Weight |
342.36g/mol |
IUPAC Name |
1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C17H21F3N2O2/c1-2-3-9-14-12-16(24,17(18,19)20)22(21-14)15(23)11-10-13-7-5-4-6-8-13/h4-8,24H,2-3,9-12H2,1H3 |
InChI Key |
DLCUNDJXHJZHMZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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